molecular formula C16H16ClF3N4O3 B4337580 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4337580
M. Wt: 404.77 g/mol
InChI Key: UKGUAGDEAGOVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a pyrazole ring substituted with chloro, methyl, and trifluoromethyl groups, an acetyl group, and a furoyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chloro, methyl, and trifluoromethyl substituents. The acetylation of the pyrazole ring is then carried out using acetyl chloride under basic conditions. The final step involves the coupling of the acetylated pyrazole with 4-(2-furoyl)piperazine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, which can enhance reaction efficiency and scalability. Additionally, the purification of intermediates and the final product is crucial to ensure high purity, which may involve techniques such as recrystallization, column chromatography, and HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent on the pyrazole ring, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE can be compared with other similar compounds, such as:

    1-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine: Lacks the methyl group on the pyrazole ring.

    1-{[4-chloro-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine: Lacks the trifluoromethyl group.

    1-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4-(2-thienyl)piperazine: Contains a thienyl group instead of a furoyl group.

These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N4O3/c1-10-13(17)14(16(18,19)20)21-24(10)9-12(25)22-4-6-23(7-5-22)15(26)11-3-2-8-27-11/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGUAGDEAGOVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE

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